N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzo[1,3]dioxole moiety, a benzooxazole group, and a cyclohexylcarbamoylmethyl-acetamide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and benzooxazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound.
Preparation of Benzo[1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole ring.
Synthesis of Benzooxazole Intermediate: The benzooxazole ring is synthesized by reacting o-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The benzo[1,3]dioxole and benzooxazole intermediates are then coupled using a thiolating agent to introduce the sulfanyl linkage.
Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with cyclohexyl isocyanate and acetic acid to form the N-cyclohexylcarbamoylmethyl-acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new compounds with substituted nucleophiles.
Scientific Research Applications
N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties. Research is ongoing to develop this compound as a drug candidate for treating diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
N-Aryl-5-(benzo[1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar benzo[1,3]dioxole and thiazole moieties but differ in their overall structure and biological activities.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds contain the benzo[1,3]dioxole group but have an indole moiety instead of benzooxazole.
-
Uniqueness
- The combination of benzo[1,3]dioxole, benzooxazole, and cyclohexylcarbamoylmethyl-acetamide in a single molecule provides a unique structural framework that can interact with multiple biological targets.
- Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C25H27N3O5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-ylmethyl-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C25H27N3O5S/c29-23(26-18-6-2-1-3-7-18)14-28(13-17-10-11-21-22(12-17)32-16-31-21)24(30)15-34-25-27-19-8-4-5-9-20(19)33-25/h4-5,8-12,18H,1-3,6-7,13-16H2,(H,26,29) |
InChI Key |
CHLRUDOYCKHJST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN(CC2=CC3=C(C=C2)OCO3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.